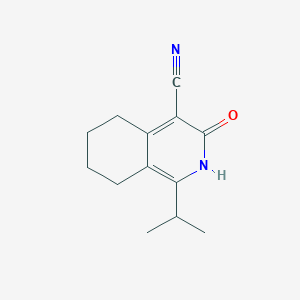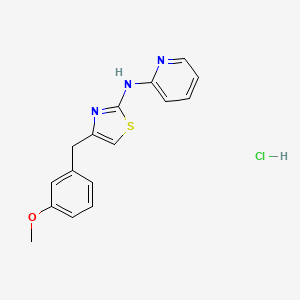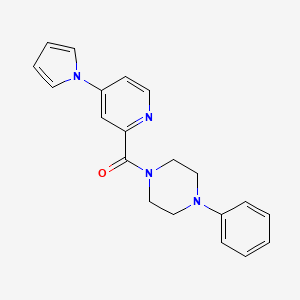
1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can help infer some aspects of the compound . The papers discuss the use of 1,2-ethanediamine derivatives in the synthesis of complex molecules, indicating the versatility and reactivity of this class of compounds .
Synthesis Analysis
The synthesis of related compounds involves the use of 1,2-ethanedisulfenyl chloride as an electrophilic reagent to prepare dihydro-1,4-dithiino substituted aromatics . This suggests that similar electrophilic reagents might be used in the synthesis of 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride, although the exact method is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of 1,2-Ethanediamine derivatives can be complex, as indicated by the preparation of ternary platinum(II) complexes that include N-(omega-phenylalkyl)-1,2-ethanediamine . The structure of these complexes is influenced by the length of the methylene chain, which affects intramolecular and intermolecular interactions. This highlights the importance of the alkyl chain length in determining the molecular structure and interactions of 1,2-Ethanediamine derivatives.
Chemical Reactions Analysis
The papers suggest that 1,2-Ethanediamine derivatives are reactive and can form heterocyclic systems when reacted with activated aromatics . Additionally, the ability to form ternary complexes with platinum(II) and 2,2'-dipyridine indicates that these derivatives can participate in coordination chemistry, leading to a variety of chemical reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride are not explicitly discussed, the papers imply that the properties of 1,2-Ethanediamine derivatives can be influenced by the substituents attached to the ethanediamine moiety. For example, the length of the methylene chain in N-(omega-phenylalkyl)-1,2-ethanediamine affects the stacking interactions with arylsulfonates, which could also influence the solubility, melting point, and other physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride has been utilized in the synthesis and characterization of various compounds. For example, it played a role in the synthesis of a stable dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde (Keypour et al., 2009). This demonstrates its utility in creating novel chemical structures with potential applications in various fields.
Application in Chromophore and Ligand Synthesis
This compound has shown relevance in the synthesis of chromophores and ligands. For instance, it's been used in preparing complexes that exhibit octahedral to square-planar transformation, which is significant in understanding geometric transformations in chemistry (Koner & Chaudhuri, 1991). This can aid in the development of novel materials and catalytic processes.
Role in Coordination Chemistry
1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride is also significant in coordination chemistry. For example, it has been used in the preparation of ternary platinum(II) complexes, influencing intermolecular interactions with various arylsulfonates (Goto et al., 2003). Such studies contribute to a deeper understanding of molecular interactions and could lead to advancements in material science and pharmaceuticals.
Involvement in Structural Transformations
It has a role in structural transformations, as seen in studies like the rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide, which resulted in the formation of N-benzyl-1,2-ethanediamine and its derivatives (Darling & Chen, 1978). Understanding these transformations is crucial in synthetic chemistry for developing new synthetic routes and compounds.
Influence in Antimicrobial Studies
1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride has been utilized in antimicrobial studies. For instance, it's part of the synthesis of new antimicrobial bis-oxadiazolines, showcasing its potential in the development of new antimicrobial agents (Toumi et al., 2013).
Contribution to Catalysis Research
This compound contributes to research in catalysis. For example, its derivatives have been synthesized and shown catalytic activity toward asymmetric cyclopropanation, indicating its potential in asymmetric synthesis and catalytic processes (Song et al., 1999).
Utilization in Metal Complex Synthesis
Its role in the synthesis of metal complexes, such as cobalt(III) complexes, has been explored. These studies contribute to the understanding of metal-ligand interactions, which is fundamental in coordination chemistry and potential applications in material science (Hata et al., 1981).
Eigenschaften
IUPAC Name |
N'-propan-2-ylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(2)7-4-3-6;;/h5,7H,3-4,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOSXTNNCSLOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N-(1-methylethyl)-, dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)

![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B2503130.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)